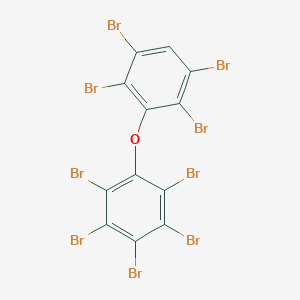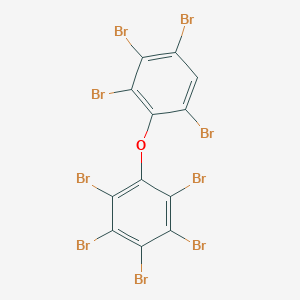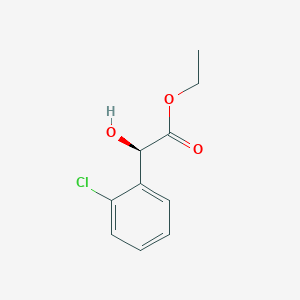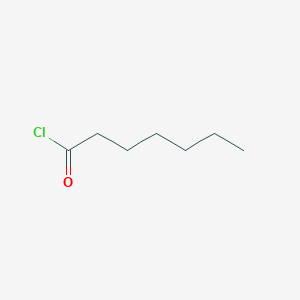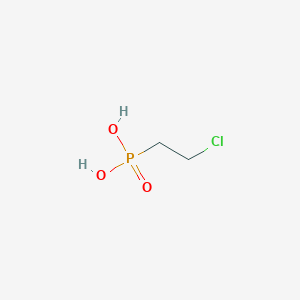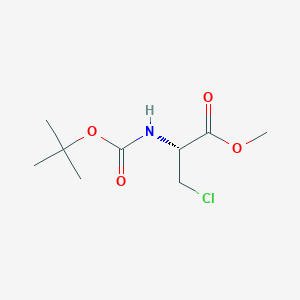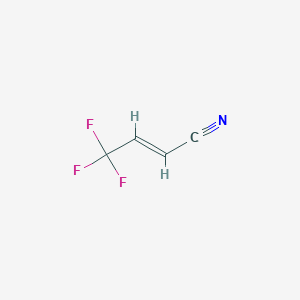
4,4,4-Trifluorocrotonitrile
概要
説明
4,4,4-Trifluorocrotononitrile is an organic compound with the molecular formula C4H2F3N. It is a nitrile derivative characterized by the presence of three fluorine atoms attached to the terminal carbon of a butenenitrile structure. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the production of trifluoromethylated derivatives.
準備方法
Synthetic Routes and Reaction Conditions: 4,4,4-Trifluorocrotononitrile can be synthesized through the reaction of 3,3,3-trifluoro-1-chloropropene with sodium cyanide or potassium cyanide in a polar proton inert solvent. The reaction is facilitated by a phase transfer catalyst and a polymerization inhibitor .
Industrial Production Methods: In industrial settings, the production of 4,4,4-trifluorocrotononitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反応の分析
Types of Reactions: 4,4,4-Trifluorocrotononitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of substituted products.
Addition Reactions: The double bond in the butenenitrile structure allows for addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide or potassium cyanide in polar solvents.
Addition Reactions: Electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substituted Nitriles: Resulting from nucleophilic substitution.
Halogenated Derivatives: From addition reactions with halogens.
Alcohols and Amines: From reduction reactions.
科学的研究の応用
4,4,4-Trifluorocrotononitrile is utilized in various scientific research fields:
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities and therapeutic applications.
Industry: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 4,4,4-trifluorocrotononitrile involves its reactivity towards nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances the compound’s electrophilicity, making it a suitable candidate for various chemical transformations. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of diverse products.
類似化合物との比較
- 4,4,4-Trifluoro-2-butenenitrile
- Trifluoroacrylonitrile
- 3-Trifluoromethylpropenenitrile
Comparison: 4,4,4-Trifluorocrotononitrile is unique due to its specific arrangement of the trifluoromethyl group and the nitrile functionality. This combination imparts distinct reactivity patterns compared to other similar compounds. For instance, trifluoroacrylonitrile lacks the double bond present in 4,4,4-trifluorocrotononitrile, resulting in different chemical behavior and applications .
特性
IUPAC Name |
(E)-4,4,4-trifluorobut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N/c5-4(6,7)2-1-3-8/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWSEFCIRYVTLZ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420768 | |
| Record name | 4,4,4-trifluorocrotononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-86-0 | |
| Record name | 4,4,4-trifluorocrotononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluorocrotonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



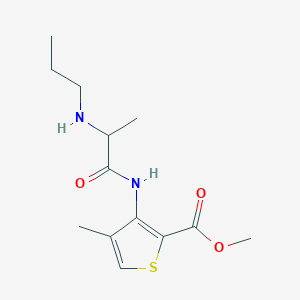

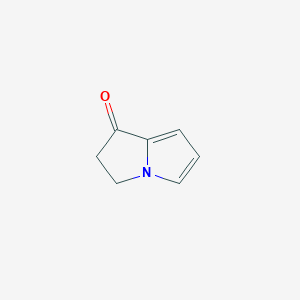
![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)
